molecular formula C8H4N4O6 B11096609 6,8-Dinitro-1H-quinazoline-2,4-dione CAS No. 606-33-7

6,8-Dinitro-1H-quinazoline-2,4-dione

Cat. No.: B11096609
CAS No.: 606-33-7
M. Wt: 252.14 g/mol
InChI Key: COWHVSLHGUONGN-UHFFFAOYSA-N
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Description

6,8-Dinitro-1H-quinazoline-2,4-dione is an organic compound with the molecular formula

C8H4N4O6C_8H_4N_4O_6C8​H4​N4​O6​

. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. This compound is notable for its two nitro groups at positions 6 and 8, and two keto groups at positions 2 and 4 on the quinazoline ring. It has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of Quinazoline-2,4-dione: : One common method involves the nitration of quinazoline-2,4-dione. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 6 and 8 positions.

  • Cyclization Reactions: : Another synthetic route involves the cyclization of appropriate precursors such as 2-nitrobenzoyl chloride with urea or thiourea under high-temperature conditions. This method can yield the desired dinitroquinazoline derivative with good efficiency.

Industrial Production Methods

Industrial production of 6,8-dinitro-1H-quinazoline-2,4-dione often involves large-scale nitration processes. These processes are optimized for high yield and purity, using continuous flow reactors to maintain precise control over reaction conditions. Safety measures are crucial due to the handling of strong acids and the potential explosiveness of nitro compounds.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro groups in 6,8-dinitro-1H-quinazoline-2,4-dione can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups under appropriate conditions.

  • Oxidation: : Although less common, the compound can be further oxidized under strong oxidative conditions to yield various oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder in acidic medium.

    Nucleophiles: Halides, alkoxides, or amines in the presence of a base.

    Oxidizing Agents: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Reduction: 6,8-Diamino-1H-quinazoline-2,4-dione.

    Substitution: 6,8-Dihalo-1H-quinazoline-2,4-dione or 6,8-Dialkyl-1H-quinazoline-2,4-dione.

    Oxidation: Various oxidized quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6,8-dinitro-1H-quinazoline-2,4-dione is used as a precursor for synthesizing more complex molecules. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activities. Derivatives of quinazoline-2,4-dione have shown promise as enzyme inhibitors, particularly targeting enzymes like α-amylase and α-glucosidase, which are relevant in diabetes research .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as anticancer agents. The nitro groups can be reduced in vivo to form cytotoxic amines, which can induce cell death in cancer cells.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its nitro groups contribute to the vibrant colors of the resulting compounds, which are used in various applications from textiles to inks.

Mechanism of Action

The biological activity of 6,8-dinitro-1H-quinazoline-2,4-dione and its derivatives often involves the inhibition of specific enzymes. For example, its derivatives can inhibit α-amylase and α-glucosidase by binding to the active site of these enzymes, thereby preventing the breakdown of carbohydrates into glucose . This mechanism is particularly relevant in the management of diabetes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: The parent compound without nitro groups.

    6-Nitro-1H-quinazoline-2,4-dione: A mono-nitro derivative.

    8-Nitro-1H-quinazoline-2,4-dione: Another mono-nitro derivative.

Uniqueness

6,8-Dinitro-1H-quinazoline-2,4-dione is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential biological activity compared to its mono-nitro or non-nitro counterparts. The dual nitro groups also allow for more diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

606-33-7

Molecular Formula

C8H4N4O6

Molecular Weight

252.14 g/mol

IUPAC Name

6,8-dinitro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H4N4O6/c13-7-4-1-3(11(15)16)2-5(12(17)18)6(4)9-8(14)10-7/h1-2H,(H2,9,10,13,14)

InChI Key

COWHVSLHGUONGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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